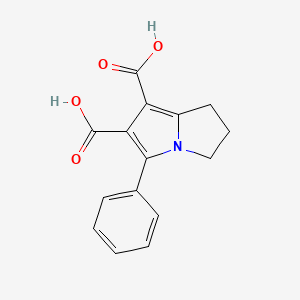

5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

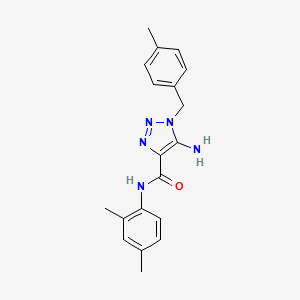

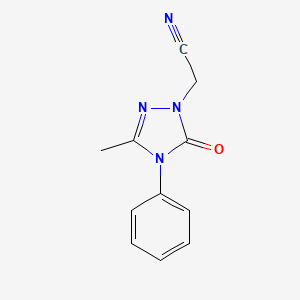

“5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” is a complex organic compound. It is a derivative of pyrrolizine, a bicyclic compound containing a pyrrole ring . The compound has a molecular weight of 305.72 .

Synthesis Analysis

The synthesis of pyrrolizine derivatives can be achieved via a [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates . This one-pot synthesis method has been developed by organic and pharmaceutical chemists for the synthesis of diverse pyrrolizine derivatives .Molecular Structure Analysis

The molecular structure of “5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” includes a pyrrole ring and a phenyl group . The InChI code for this compound is1S/C15H12ClNO4/c16-9-4-1-3-8 (7-9)13-12 (15 (20)21)11 (14 (18)19)10-5-2-6-17 (10)13/h1,3-4,7H,2,5-6H2, (H,18,19) (H,20,21) . Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of the compound is 305.72 .Aplicaciones Científicas De Investigación

Anti-Cancer Agents

The compound could be used in the design and synthesis of novel anti-cancer agents . It could be introduced as an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds have shown moderate to excellent antiproliferative activity against cancer cells .

Antiviral Activity

Indole derivatives, which include this compound, have been reported to have antiviral properties . They have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-Inflammatory

Indole derivatives also possess anti-inflammatory properties . This suggests that “5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” could potentially be used in the treatment of inflammatory conditions .

Antileishmanial Activity

The compound has shown potential in vitro antileishmanial activity . In vivo evaluation demonstrated significant inhibition in liver and spleen parasite burden in infected Balb/c mice .

Anticoagulant Drugs

The compound could be used in the development of new anticoagulant drugs for the prevention and treatment of thrombosis . The development of dual inhibitors of blood coagulation factors Xa and XIa, which at the same time have a limited effect on thrombin, could be possible through the use of this compound .

6. Treatment of Idiopathic Pulmonary Fibrosis (IPF) The compound inhibits PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation . This is the basis for its usage in the treatment of IPF .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(18)11-10-7-4-8-16(10)13(12(11)15(19)20)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHWPPSJDKFPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C3=CC=CC=C3)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2620912.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2620921.png)

![{4-[(4-Bromobenzyl)amino]phenyl}acetic acid](/img/structure/B2620922.png)

![2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2620926.png)